molecular formula C24H19N3O4S B11979120 3-({[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid CAS No. 5875-08-1

3-({[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid

Cat. No.: B11979120
CAS No.: 5875-08-1
M. Wt: 445.5 g/mol
InChI Key: JPPHZHRHGOAYSS-UHFFFAOYSA-N
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Description

Chemical Name: 3-({[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid Molecular Formula: C₂₄H₁₉N₃O₄S Molecular Weight: ~453.5 g/mol (calculated) Structural Features:

  • Central (2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl core, a thiazolidinone derivative with phenyl and phenylimino substituents.
  • Acetyl linker connecting the thiazolidinone moiety to a benzoic acid group at the 3-position. Key Applications: This compound belongs to a class of thiazolidinone derivatives known for diverse biological activities, including antimicrobial, anti-inflammatory, and antihyperglycemic properties .

Properties

CAS No.

5875-08-1

Molecular Formula

C24H19N3O4S

Molecular Weight

445.5 g/mol

IUPAC Name

3-[[2-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-yl)acetyl]amino]benzoic acid

InChI

InChI=1S/C24H19N3O4S/c28-21(25-18-11-7-8-16(14-18)23(30)31)15-20-22(29)27(19-12-5-2-6-13-19)24(32-20)26-17-9-3-1-4-10-17/h1-14,20H,15H2,(H,25,28)(H,30,31)

InChI Key

JPPHZHRHGOAYSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC(=O)NC3=CC=CC(=C3)C(=O)O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Reaction Scheme:

  • Thiazolidinone ring formation :

    • Reactants : Phenyl isothiocyanate (1 eq), chloroacetic acid (1.2 eq), thiourea (1 eq)

    • Conditions : Reflux in ethanol (80°C, 6 hr)

    • Mechanism : Nucleophilic attack by thiourea on chloroacetic acid, followed by cyclization with phenyl isothiocyanate.

    • Yield : 85% (pale yellow crystals).

  • Imine introduction :

    • Reactants : Thiazolidinone intermediate (1 eq), aniline (1.5 eq)

    • Conditions : Acetic acid catalyst, 110°C, 3 hr

    • Key observation : Exclusive formation of (Z)-isomer due to steric hindrance from the phenyl group.

Characterization Data:

  • FTIR (KBr) : 1725 cm⁻¹ (C=O, thiazolidinone), 1620 cm⁻¹ (C=N).

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 7.35–7.28 (m, 10H, aromatic), 5.42 (s, 1H, C5-H), 3.81 (s, 2H, CH₂CO).

Method A: DMF-Mediated Amidation

  • Reactants : Thiazolidinone acetate (1 eq), 3-aminobenzoic acid (1.2 eq), DCC (1.5 eq)

  • Conditions : Dry DMF, 0°C → RT, 12 hr

  • Workup : Precipitation in ice-water, filtration, recrystallization (ethanol)

  • Yield : 78%.

Method B: Mixed Anhydride Approach

  • Reactants : Thiazolidinone acetate (1 eq), 3-aminobenzoic acid (1 eq), ethyl chloroformate (1.2 eq)

  • Conditions : THF, -15°C, 2 hr

  • Advantage : Avoids DCC byproducts

  • Yield : 72%.

Optimization of Critical Parameters

Solvent Systems for Rearrangement Reactions

Solvent Ratio (ACN:H₂O)Temperature (°C)Time (hr)Yield (%)
2.5:1110289.8
1:1110382.4
3:11201.591.2

Optimal performance occurs at acetonitrile-water (2.5:1 v/v), enabling complete conversion within 2 hours.

Catalytic Effects on Cyclization

CatalystLoading (mol%)Yield (%)Purity (%)
None-6588
TEA57892
DMAP28595

Dimethylaminopyridine (DMAP) significantly enhances reaction efficiency by stabilizing the transition state during acetyl transfer.

Challenges in Synthesis

  • Stereochemical control : The (Z)-configuration at C2 must be preserved during imine formation. Excessive heating (>120°C) leads to isomerization to the (E)-form.

  • Solubility issues : The final product exhibits limited solubility in common organic solvents, necessitating DMSO for purification.

  • Byproduct formation : Competitive hydrolysis of the thiazolidinone ring occurs at pH <4, requiring strict control during acidic workups.

Applications and Derivative Synthesis

The compound serves as a precursor for:

  • Antimicrobial agents : Functionalization at the benzoic acid moiety with alkyl chains enhances activity against S. aureus (MIC 8 µg/mL).

  • Polymer conjugates : Copolymerization with polyvinyl alcohol improves thermal stability (Tₘ = 215°C vs. 185°C for parent polymer) .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential in medicinal chemistry, particularly in the development of new therapeutic agents. Its structure suggests that it may possess properties similar to other thiazolidine derivatives known for their biological activities.

Anticancer Activity

Research has indicated that thiazolidine derivatives can exhibit anticancer properties. The presence of the thiazolidine ring in this compound may contribute to its ability to inhibit cancer cell proliferation. Studies have shown that related compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation and apoptosis .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Thiazolidine derivatives have been reported to possess antibacterial and antifungal properties, making them candidates for the development of new antibiotics. Some studies suggest that modifications to the thiazolidine structure can enhance antimicrobial efficacy .

Anti-inflammatory Effects

Compounds similar to 3-({[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid have shown anti-inflammatory effects in preclinical studies. These effects are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This positions the compound as a potential candidate for treating inflammatory diseases.

Neuroprotective Properties

Emerging research suggests that certain thiazolidine derivatives may offer neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier and modulate neuroinflammatory responses is critical for developing effective treatments .

Synthesis and Derivative Development

The synthesis of 3-({[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid involves multi-step organic reactions that can yield various derivatives with enhanced biological activities.

Synthetic Pathways

Common synthetic routes include:

  • Condensation reactions between thiazolidine derivatives and benzoic acid.
  • Modification of the thiazolidine ring to introduce various functional groups that can enhance solubility and bioavailability.

Case Studies

Several case studies have been documented where modifications led to improved pharmacological profiles:

  • Anticancer Derivatives : A study synthesized a series of thiazolidine derivatives and tested their cytotoxicity against different cancer cell lines, revealing several compounds with IC50 values in the low micromolar range .
  • Antimicrobial Screening : Another study evaluated a library of thiazolidine derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, identifying several lead compounds with potent activity .

Mechanism of Action

The mechanism of action of 3-({[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The compound’s anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death .

Comparison with Similar Compounds

Key Observations

Substituent Impact on Activity :

  • Benzoic Acid vs. Methoxyphenyl : The benzoic acid group in the target compound likely enhances solubility and target binding via hydrogen bonding, whereas the methoxyphenyl analog () may exhibit higher lipophilicity, affecting membrane permeability .
  • Thioxo Group : Analogs with a thioxo (C=S) group (e.g., ) show enhanced antimicrobial activity, possibly due to increased electrophilicity or interaction with microbial enzymes .
  • Bulkier Substituents : Compounds with naphthyl () or cyclohexadienylidene () groups demonstrate improved anti-inflammatory or antihyperglycemic effects, suggesting steric or electronic modulation of target engagement .

Synthetic Routes: Target Compound: Likely synthesized via cyclization of (2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylacetyl chloride with 3-aminobenzoic acid, analogous to methods in and for azetidinone-thiazolidinone hybrids . Thioxo Derivatives: Prepared by substituting oxygen with sulfur in the thiazolidinone core, as seen in . Naphthyl Hybrids: Synthesized via bromination and cyclization steps (), highlighting the versatility of thiazolidinone chemistry .

Biological Performance :

  • Antimicrobial Activity : Thioxo derivatives () and furyl-linked analogs () exhibit potent activity against Gram-positive bacteria and fungi, with IC₅₀ values <10 μM .
  • Anti-inflammatory Action : Methoxycyclohexadienylidene derivatives () show 70–80% paw edema inhibition in rat models, comparable to indomethacin .
  • Antihyperglycemic Effects : Naphthyl-thiazole hybrids () reduce blood glucose by 40–50% in alloxan-induced diabetic models .

Biological Activity

The compound 3-({[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid is a thiazolidinone derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazolidinone ring, which is known for various biological activities. Its chemical structure includes:

  • A thiazolidinone core
  • An acetylamino group
  • A benzoic acid moiety

The molecular formula is C17H14N2O3SC_{17}H_{14}N_2O_3S, with a molecular weight of 342.37 g/mol.

Antimicrobial Activity

Research has indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, in a study assessing various thiazolidinones, compounds similar to our target showed effective inhibition against bacterial strains such as Salmonella enterica and Staphylococcus aureus. The mechanism often involves disruption of bacterial protein synthesis or interference with cell wall synthesis .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

Compound NameBacterial StrainInhibition Zone (mm)Reference
Compound AS. aureus15
Compound BE. coli18
Target CompoundS. enterica20

Anticancer Activity

Thiazolidinones have been evaluated for their anticancer properties across various cancer cell lines. The compound's structural features may contribute to its ability to induce apoptosis in cancer cells. In vitro studies demonstrated that similar thiazolidinone derivatives exhibited cytotoxic effects against human glioblastoma and melanoma cell lines .

Case Study: Cytotoxicity Evaluation
In a study involving the evaluation of different thiazolidinone derivatives, one analogue showed an IC50 value of 10 µM against U251 glioblastoma cells, indicating potent anticancer activity . The presence of electron-donating groups in the phenyl ring was crucial for enhancing activity.

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Thiazolidinones have been reported to inhibit various enzymes, including cholinesterases, which are critical in neurodegenerative diseases . The target compound could potentially exhibit similar inhibitory effects.

Table 2: Enzyme Inhibition Potency

Enzyme TypeIC50 (µM)Reference
Acetylcholinesterase5.0
Butyrylcholinesterase6.5

The mechanisms by which thiazolidinones exert their biological effects often involve:

  • Protein Interaction Disruption : Compounds may disrupt protein-protein interactions essential for pathogen survival.
  • Induction of Apoptosis : Activation of apoptotic pathways in cancer cells through mitochondrial dysfunction.
  • Enzyme Inhibition : Binding to active sites of enzymes, preventing substrate interaction.

Q & A

Q. Table 1: Spectroscopic Signatures of Core Functional Groups

Functional GroupFT-IR (cm1^{-1})1^1H-NMR (δ, ppm)
Thiazolidinone C=O1702–1710
Benzoic Acid -COOH2500–3300 (broad)12.5–13.0 (s, 1H)
Phenylimino N-H327910.2–10.8 (s, 1H)

Q. Table 2: Optimized Reaction Conditions for Diazotization

ParameterOptimal RangeEffect on Yield
Temperature0–5°CPrevents diazonium decomposition
NaNO2_2 Equiv.1.1–1.3Maximizes coupling efficiency
pH8–9 (alkaline)Enhances phenol reactivity

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